A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery
A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic compounds, particularly those based on the pyrrole ring, represent a privileged class of structures due to their versatile reactivity and ability to form key interactions with biological targets. Among these, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has emerged as a highly valuable and specialized building block. Its unique substitution pattern—featuring a reactive bromo group, a nucleophilic amino group at the N1 position, and a methyl ester—provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, outlines a robust synthetic strategy, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The primary focus will be on its role in the synthesis of targeted therapies, particularly kinase inhibitors, underscoring its significance in the development of next-generation pharmaceuticals.[1]
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride | Chemical Vendor Data |
| CAS Number | 1208361-39-0 | [2] |
| Alternate CAS | 1802489-57-1 (monohydrochloride) | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ (Free Base) / C₆H₈BrClN₂O₂ (HCl Salt) | [3] |
| Molecular Weight | 219.04 g/mol (Free Base) / 255.50 g/mol (HCl Salt) | [3][4] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | Vendor Data |
Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Synthesis Strategy: A Plausible and Referenced Approach
While specific, peer-reviewed synthetic procedures for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are not widely published, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. The most direct approach involves the N-amination of a readily available precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4).
The causality behind this choice is twofold: the precursor is commercially available, and direct N-amination of pyrroles, while sometimes challenging, can be achieved using electrophilic aminating agents. This avoids the complexities of building the substituted pyrrole ring from acyclic precursors when a suitable scaffold is already accessible.
Proposed Synthetic Workflow
Diagram 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on analogous transformations. Each step includes a rationale and checkpoints.
Objective: To synthesize Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride.
Materials:
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Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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O-(Diphenylphosphinyl)hydroxylamine or a similar electrophilic aminating agent
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid solution (e.g., 2M in diethyl ether)
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Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
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N-Deprotonation (Formation of Pyrrole Anion):
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Rationale: The pyrrole N-H is weakly acidic and requires a strong base like NaH to be deprotonated, forming the nucleophilic pyrrole anion necessary for the subsequent amination step.
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Steps:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).
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Dissolve the starting material in anhydrous THF.
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Cool the solution to 0°C using an ice bath.
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Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
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Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is typically visually confirmed by the cessation of gas evolution.
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-
-
Electrophilic N-Amination:
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Rationale: The generated pyrrole anion acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. O-(Diphenylphosphinyl)hydroxylamine is an effective agent for such transformations.
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Steps:
-
Prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in anhydrous THF.
-
Cool the pyrrole anion suspension back to 0°C.
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Add the aminating agent solution dropwise via a syringe or dropping funnel over 30 minutes.
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Allow the reaction to warm to room temperature and stir overnight.
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Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.
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-
-
Workup and Purification:
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Rationale: To quench the reaction, remove inorganic byproducts, and isolate the free base product.
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Steps:
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
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Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
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-
-
Salt Formation (Optional but Recommended):
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Rationale: Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties as a solid.
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Steps:
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Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Applications in Research and Drug Development
The true value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its application as a strategic intermediate. Its structure is pre-configured for elaboration into more complex heterocyclic systems that are central to many targeted therapies.
Core Intermediate for Kinase Inhibitors
This compound is a key building block for synthesizing potent kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrole scaffold can serve as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors.
A prominent example is its documented use as a precursor or impurity related to the synthesis of Avapritinib .[2][4] Avapritinib is a potent kinase inhibitor targeting KIT and PDGFRA, approved for treating certain types of gastrointestinal stromal tumors (GIST). The structure of this pyrrole derivative provides the core foundation upon which the larger, more complex triazine and piperazine moieties of the final drug are constructed.
Diagram 2: Role as a foundational building block in kinase inhibitor synthesis.
The bromo-substituent at the 4-position is particularly important, as it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase active site and achieve desired potency and selectivity. The 1-amino group is crucial for building fused ring systems, such as the pyrrolo[2,1-f][1][5][6]triazine core found in Avapritinib.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Information: Based on supplier data for analogous compounds, the following hazards are anticipated:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Tightly fitting safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.
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Body Protection: A lab coat is required.
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Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Storage:
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Avoid contact with skin, eyes, and clothing.
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Avoid formation and inhalation of dust.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
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If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
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In Case of Skin Contact: Wash off immediately with soap and plenty of water.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
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In all cases of exposure, seek immediate medical advice.
Conclusion
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure offers a reliable and versatile starting point for the synthesis of complex, biologically active molecules. Its demonstrated role in the development of targeted kinase inhibitors like Avapritinib highlights its importance to drug discovery professionals. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively leverage this powerful building block to accelerate the design and creation of novel therapeutics aimed at treating a range of human diseases.
References
-
MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazin-4(1H)-one. Retrieved from [Link]
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SynZeal. (n.d.). Avapritinib Impurity 8. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
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